molecular formula C9H11BO3 B1442981 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid CAS No. 956006-93-2

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Cat. No. B1442981
CAS RN: 956006-93-2
M. Wt: 177.99 g/mol
InChI Key: BTPVGADBNJZEHG-UHFFFAOYSA-N
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Description

“(4-(1-Hydroxycyclopropyl)phenyl)boronic Acid” is a boron compound with the molecular formula C9H11O3B and a molecular weight of 177.99 g/mol . It acts as a useful reagent in the preparation of glucopyranosyl-substituted benzonitriles used as therapeutic agents in the treatment of metabolic disorders .


Molecular Structure Analysis

The molecular structure of “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid” is represented by the canonical SMILES string: B(C1=CC=C(C=C1)C2(CC2)O)(O)O . The InChI string is: InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 . The compound has a topological polar surface area of 60.7 .


Chemical Reactions Analysis

Boronic acids, including “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid”, have been found to have numerous applications in chemical biology, supramolecular chemistry, and biomedical applications due to their interactions with diols and strong Lewis bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid” include a molecular weight of 177.99300 , a molecular formula of C9H11BO3 , and a monoisotopic mass of 178.0801244 . The compound has a topological polar surface area of 60.7 . Unfortunately, the search results do not provide specific information on the density, boiling point, melting point, or flash point of this compound .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely used due to its mild conditions and tolerance of various functional groups .

Drug Discovery

In drug discovery, boronic acids serve as key intermediates. They are used to create complex molecules that can act as protease inhibitors, which are crucial in treating diseases like cancer and HIV. The unique reactivity of boronic acids allows for the rapid assembly of diverse molecular libraries, accelerating the drug discovery process .

Future Directions

Boronic acids, including “(4-(1-Hydroxycyclopropyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . The exploration of novel chemistries using boron to fuel emergent sciences is inspired by an excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds . Future directions may include further exploration of reversible click chemistries and their applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

[4-(1-hydroxycyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPVGADBNJZEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726069
Record name [4-(1-Hydroxycyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

CAS RN

956006-93-2
Record name [4-(1-Hydroxycyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.0 M solution of ethylmagnesium bromide in diethylether (7.6 mL) is added to a stirred solution of titanium(IV) isopropoxide (2.2 mL) in diethylether (70 mL) chilled to −78° C. The resultant solution is stirred at −78° C. for 1.5 h, before 4-(4,4,5,5-tetramethyl-[1,3,2]dioxa borolan-2-yl)-benzoic acid methyl ester (2.0 g) is added. The reaction mixture is warmed to ambient temperature and stirred for an additional 12 h. Then, 1 M aqueous hydrochloric acid is added and the resulting mixture is extracted with ethyl acetate. The combined organic extracts are dried (sodium sulphate) and the solvent is evaporated. The residue is dissolved in acetone (60 mL) and 0.1 M aqueous NH4OAc solution (50 mL) followed by NalO4 (2.3 g) is added. The resulting reaction mixture is stirred at room temperature for 18 h. After removal of the acetone, the residue is extracted with ethyl acetate. The combined extracts are dried (sodium sulphate) and the solvent is evaporated. The residue is purified by chromatography on silicagel (cyclohexane/ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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